
2-Methylhexane-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylhexane-3,4-dione is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylhexane-3,4-dione can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexane-3,4-diol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation without over-oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic oxidation of 2-methylhexane. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction is carried out in a controlled environment to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-Methylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the diketone can produce the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: 2-Methylhexane-3,4-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
作用机制
The mechanism of action of 2-Methylhexane-3,4-dione involves its interaction with various molecular targets. The diketone groups can act as electrophilic centers, attracting nucleophiles and facilitating addition reactions. This reactivity is crucial in its role as a reagent in organic synthesis and its potential biological activity.
相似化合物的比较
Similar Compounds
2,3-Butanedione: A simpler diketone with similar reactivity but fewer carbon atoms.
2,4-Pentanedione: Another diketone with a different carbon chain length and reactivity profile.
2,5-Hexanedione: A diketone with a similar carbon chain length but different positioning of the ketone groups.
Uniqueness
2-Methylhexane-3,4-dione is unique due to its specific structure, which provides distinct reactivity and properties compared to other diketones. Its methyl group at the second position adds steric hindrance and influences its chemical behavior, making it a valuable compound in various applications.
属性
CAS 编号 |
105030-86-2 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
2-methylhexane-3,4-dione |
InChI |
InChI=1S/C7H12O2/c1-4-6(8)7(9)5(2)3/h5H,4H2,1-3H3 |
InChI 键 |
VYDFLMCRLHTTEX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


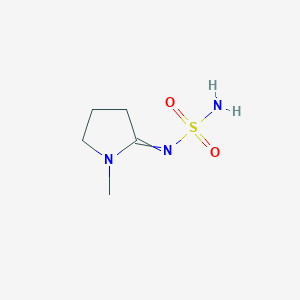

![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
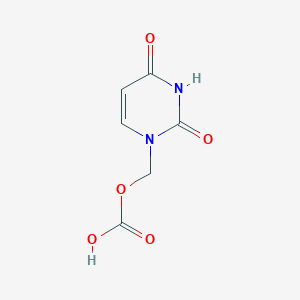
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

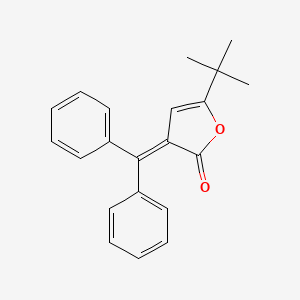
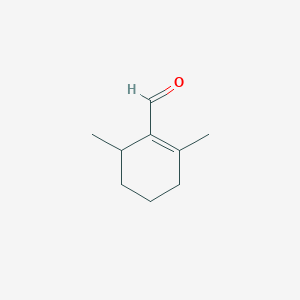
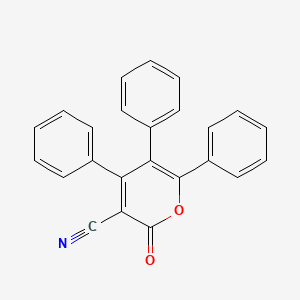
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
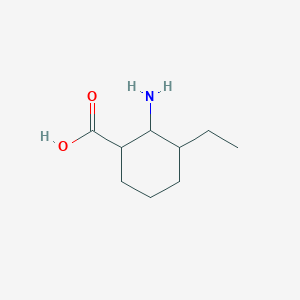
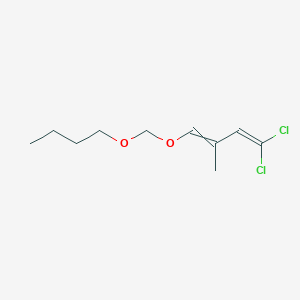
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
